molecular formula C18H25N3O2 B12333792 Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

Cat. No.: B12333792
M. Wt: 315.4 g/mol
InChI Key: DPIIMUKQPYCKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C18H25N3O2 . It is a member of the diazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate with a cyanating agent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: This compound is used in biochemical research to study enzyme interactions and protein-ligand binding. It can act as a ligand in various biological assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the diazepane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 4-tert-butyl-3-iodoheptane

Comparison: Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate is unique due to its cyano group, which imparts distinct reactivity and biological properties compared to other similar compounds. The presence of the benzyl group also enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-7-10-20(16(12-19)14-21)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-11,13-14H2,1-3H3

InChI Key

DPIIMUKQPYCKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(C(C1)C#N)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.